molecular formula C19H16O3 B1505009 7-Benzyloxynaphthalene-2-carboxylic acid methyl ester CAS No. 895521-12-7

7-Benzyloxynaphthalene-2-carboxylic acid methyl ester

Cat. No. B1505009
Key on ui cas rn: 895521-12-7
M. Wt: 292.3 g/mol
InChI Key: LOCUXNHDFADGQP-UHFFFAOYSA-N
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Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[Br:16][CH2:17][c:18]1[cH:19][cH:20][cH:21][cH:22][cH:23]1.[C:24](=[O:25])([O-:26])[O-:27].[CH3:1][O:2][C:3](=[O:4])[c:5]1[cH:6][c:7]2[cH:8][c:9]([OH:15])[cH:10][cH:11][c:12]2[cH:13][cH:14]1.[Cs+:28].[Cs+:29].[O:30]=[CH:31][N:32]([CH3:33])[CH3:34]>>[CH3:1][O:2][C:3](=[O:4])[c:5]1[cH:6][c:7]2[cH:8][c:9]([O:15][CH2:17][c:18]3[cH:19][cH:20][cH:21][cH:22][cH:23]3)[cH:10][cH:11][c:12]2[cH:13][cH:14]1

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
BrCc1ccccc1
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
O=C([O-])[O-]
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
COC(=O)c1ccc2ccc(O)cc2c1
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
[Cs+]
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
[Cs+]
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CN(C)C=O

Outcomes

Product
Name
Type
product
Smiles
COC(=O)c1ccc2ccc(OCc3ccccc3)cc2c1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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